{[4-(Chloromethyl)phenyl]methyl}dimethylamine
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Overview
Description
{[4-(Chloromethyl)phenyl]methyl}dimethylamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a chloromethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Chloromethyl)phenyl]methyl}dimethylamine typically involves the reaction of 4-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-(Chloromethyl)benzyl chloride+Dimethylamine→[4-(Chloromethyl)phenyl]methyldimethylamine+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
{[4-(Chloromethyl)phenyl]methyl}dimethylamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzylamines, benzyl alcohols, and benzyl cyanides.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
{[4-(Chloromethyl)phenyl]methyl}dimethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of {[4-(Chloromethyl)phenyl]methyl}dimethylamine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the chloromethyl group.
4-Chlorobenzylamine: Contains a chlorine atom but not a dimethylamine group.
N,N-Dimethylbenzylamine: Similar structure but lacks the chloromethyl group.
Uniqueness
{[4-(Chloromethyl)phenyl]methyl}dimethylamine is unique due to the presence of both the chloromethyl and dimethylamine groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14ClN/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
HVYMAHWDIMMGFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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